molecular formula C16H11BrN2 B12568469 5-(4-Bromophenyl)-2-phenylpyrimidine CAS No. 193886-10-1

5-(4-Bromophenyl)-2-phenylpyrimidine

Cat. No.: B12568469
CAS No.: 193886-10-1
M. Wt: 311.18 g/mol
InChI Key: WYJFINDNTKXFRB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-phenylpyrimidine is a high-purity organic compound designed for advanced research and development. This molecule features a pyrimidine core, a privileged structure in medicinal chemistry, which is functionalized with a 4-bromophenyl group at the 5-position and a phenyl group at the 2-position. The bromophenyl substituent serves as a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This compound is part of a class of substituted pyrimidines that are of significant interest in the development of electronic materials and pharmaceuticals. Analogs like 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine are typically supplied with a purity of >98.0% (HPLC) and are characterized by techniques including melting point determination and NMR spectroscopy to confirm their structure . Another closely related compound, 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, highlights the research relevance of such brominated pyrimidines . Key Applications: • Materials Science Research: Serves as a building block for constructing organic electronic materials. • Pharmaceutical R&D: Acts as a key synthetic intermediate for the preparation of biologically active molecules, including potential endothelin receptor antagonists like Macitentan, which utilizes a similar 5-(4-Bromophenyl)-4,6-dichloropyrimidine intermediate . • Chemical Synthesis: The bromine atom is an excellent site for further functionalization to explore new chemical space. Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the supplied Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193886-10-1

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

5-(4-bromophenyl)-2-phenylpyrimidine

InChI

InChI=1S/C16H11BrN2/c17-15-8-6-12(7-9-15)14-10-18-16(19-11-14)13-4-2-1-3-5-13/h1-11H

InChI Key

WYJFINDNTKXFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 5 4 Bromophenyl 2 Phenylpyrimidine and Its Congeners

Conventional and Modern Approaches to Pyrimidine (B1678525) Ring Construction

The formation of the central pyrimidine heterocycle is the cornerstone of synthesizing the target compound. This typically involves building the ring from acyclic precursors that already contain the desired aryl substituents.

Cyclization Reactions for Pyrimidine Core Formation

The most fundamental approach to constructing the pyrimidine core is through cyclocondensation reactions. These methods involve the reaction of a three-carbon dielectrophilic component with a diamine or amidine derivative. For the synthesis of 2,5-disubstituted pyrimidines, the Principal Synthesis, or a variation thereof, is commonly employed. This involves reacting a β-dicarbonyl compound or its synthetic equivalent with an amidine.

A relevant synthetic pathway is demonstrated in the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate for various pharmaceutical agents. google.comgoogle.com This multi-step process begins with commercially available p-bromophenylacetic acid and proceeds through a cyclization step to form the pyrimidine ring. google.comgoogle.com The initial steps involve converting p-bromophenylacetic acid into a malonic ester derivative, which then serves as the C-C-C backbone for the pyrimidine ring. google.com The crucial cyclization is achieved by reacting this malonate intermediate with formamidine (B1211174) hydrochloride under basic conditions to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine. google.comgoogle.com This dihydroxy intermediate is then chlorinated to provide the versatile dichloropyrimidine derivative. google.comatlantis-press.com

Table 1: Multi-step Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine Intermediate

Step Reactants Reagents/Conditions Product Yield Reference
1 p-Bromophenylacetic acid, Methanol Solid acid catalyst, Reflux Methyl p-bromophenylacetate High google.com
2 Methyl p-bromophenylacetate, Dimethyl carbonate Sodium methoxide (B1231860) 2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester High google.com
3 2-(4-Bromophenyl)-malonic acid-1,3-dimethyl ester Formamidine hydrochloride, Sodium methoxide 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine High google.com
4 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine POCl₃, Toluene 5-(4-Bromophenyl)-4,6-dichloropyrimidine ~93.8% google.com

This table illustrates a representative synthetic route to a key congener, highlighting the cyclization step (Step 3) to form the pyrimidine core.

Strategic Introduction of Aryl Substituents

In most synthetic strategies for 5-(4-bromophenyl)-2-phenylpyrimidine, the aryl groups are incorporated into the precursor molecules before the final cyclization step. This pre-functionalization approach ensures the correct placement of the phenyl group at the 2-position and the 4-bromophenyl group at the 5-position.

For the synthesis of the target compound, this would typically involve:

Using Benzamidine (B55565): The 2-phenyl group is introduced by using benzamidine as the N-C-N component in the cyclocondensation reaction.

Using a Substituted Three-Carbon Unit: The 5-(4-bromophenyl) moiety is derived from a 1,3-dielectrophilic precursor that already bears the 4-bromophenyl group at the central carbon, such as a substituted malonaldehyde, β-keto ester, or malonic ester.

The synthesis of 5-aryl pyrimidines often starts from appropriately substituted 1,3-diketones or their equivalents, which ensures the aryl group is placed at the desired position on the resulting heterocycle. rsc.org This approach avoids potentially complex post-cyclization functionalization steps and offers a more direct route to the desired substitution pattern.

Functionalization and Derivatization Strategies

Once the this compound core is assembled, the bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. Additionally, modern C-H activation techniques and regioselective modifications offer pathways to novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromophenyl Moiety (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the 4-position of the phenyl group is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method to form biaryl compounds by coupling an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.orglibretexts.org This reaction is highly effective for modifying the 5-(4-bromophenyl) moiety. Research has demonstrated the successful Suzuki coupling of the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with a range of arylboronic acids. mdpi.com These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com The electronic nature of the boronic acid can influence the reaction, with electron-rich boronic acids often providing good to excellent yields. mdpi.com

Table 2: Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Yield (%) Reference
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 60 mdpi.com
2 4-Methylphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 75 mdpi.com
3 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 80 mdpi.com
4 4-Chlorophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 55 mdpi.com
5 3-Nitrophenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane 42 mdpi.com

Data adapted from reference mdpi.com. This table shows the versatility of the Suzuki-Miyaura reaction for derivatizing the bromophenyl group.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst, to form a C(sp)-C(sp²) bond. nih.govwikipedia.org This reaction provides a direct route to introduce alkynyl substituents at the 4-position of the bromophenyl ring. The reaction is valuable for creating extended π-conjugated systems. researchgate.net While classic conditions often require high temperatures, modern protocols have been developed that allow the reaction to proceed at room temperature, sometimes even in the absence of a copper co-catalyst. nih.govorganic-chemistry.org The Sonogashira coupling of bromo-substituted pyrimidine derivatives with various terminal alkynes has been shown to be an effective transformation. nih.gov

C-H Activation/Functionalization for Aryl Pyrimidines

Direct C-H activation has emerged as a powerful and atom-economical strategy for functionalizing aromatic and heteroaromatic rings. In the context of aryl pyrimidines, the pyrimidine ring itself can act as a directing group to guide the regioselective functionalization of an attached aryl ring.

Studies have shown that the pyrimidine moiety can direct the palladium-catalyzed C-H arylation, iodination, and acetoxylation of 4-arylpyrimidines. nih.govacs.orgacs.org The reaction occurs with high regioselectivity at the ortho-position of the aryl ring, guided by coordination of the pyrimidine nitrogen to the palladium catalyst. acs.org This strategy allows for the introduction of new aryl groups directly onto the phenyl ring of a precursor without pre-functionalization. The reaction scope includes various aryl iodides as coupling partners, and the resulting products can be further modified, for example, through subsequent Suzuki-Miyaura or Sonogashira reactions. nih.gov

Table 3: Pyrimidine-Directed C-H Arylation of 4-Arylpyrimidines

4-Arylpyrimidine Substrate Coupling Partner (Ar-I) Catalyst System Product Yield (%) Reference
4-Phenylpyrimidine 4-Iodoanisole Pd(OAc)₂ / Ag₂CO₃ 4-(2-(4-Methoxyphenyl)phenyl)pyrimidine 39 acs.org
4-(p-Tolyl)pyrimidine 4-Iodoanisole Pd(OAc)₂ / Ag₂CO₃ 4-(2-(4-Methoxyphenyl)-4-methylphenyl)pyrimidine 36 acs.org
4-(4-Methoxyphenyl)pyrimidine 4-Iodoanisole Pd(OAc)₂ / Ag₂CO₃ 4-(2,4'-Dimethoxy-[1,1'-biphenyl]-4-yl)pyrimidine 25 acs.org

Data adapted from reference acs.org. This table demonstrates the use of the pyrimidine core to direct C-H functionalization on an attached phenyl ring.

Regioselective Modifications on the Pyrimidine Ring and Aryl Substituents

Beyond derivatization at the bromophenyl group, modifications can also be made directly to the pyrimidine ring, particularly at the C4 and C6 positions, which are not substituted in the parent this compound.

The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack or metalation. The C4 and C6 positions are electronically similar to the C2 position. Regioselective functionalization can be achieved using modern organometallic techniques. For instance, the use of TMP-based zinc reagents (like TMPZnCl·LiCl) allows for highly regioselective metalation (zincation) of the pyrimidine ring, which can then be trapped with various electrophiles to introduce new functional groups. nih.gov While this has been demonstrated for C2 zincation on unsubstituted pyrimidine, the principles can be extended to other positions depending on the substitution pattern. nih.gov

Furthermore, as shown in the synthesis of the dichloropyrimidine intermediate google.comatlantis-press.com, installing leaving groups such as chlorides at the C4 and C6 positions makes them susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and thiolates, providing access to a vast library of congeners. mdpi.com

Synthesis of Advanced Precursors and Intermediates

The synthesis of 5-aryl-2-phenylpyrimidines often relies on the construction of key intermediates that are subsequently modified to yield the final product. A significant precursor for compounds in this class is 5-(4-bromophenyl)-4,6-dichloropyrimidine. The preparation of this intermediate is a multi-step process that begins with commercially available starting materials. atlantis-press.comatlantis-press.comgoogle.com

The synthesis commences with p-bromophenylacetic acid, which undergoes an esterification reaction to form methyl p-bromophenylacetate. google.com This step traditionally uses catalysts like concentrated sulfuric acid or thionyl chloride, but more recent methods employ solid acid catalysts to simplify post-treatment and enable catalyst recycling. google.com The subsequent reaction involves a condensation with dimethyl carbonate in the presence of a base like sodium methoxide to yield dimethyl 2-(4-bromophenyl)malonate. atlantis-press.comgoogle.com

The following table outlines the key intermediates in a common synthetic route to 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Intermediate NameStructureKey Synthetic StepStarting Material
Methyl p-bromophenylacetateEsterificationp-Bromophenylacetic acid
Dimethyl 2-(4-bromophenyl)malonateCondensationMethyl p-bromophenylacetate
5-(4-Bromophenyl)pyrimidine-4,6-diolCyclizationDimethyl 2-(4-bromophenyl)malonate
5-(4-Bromophenyl)-4,6-dichloropyrimidineChlorination5-(4-Bromophenyl)pyrimidine-4,6-diol

This table is based on synthetic routes described in the literature. atlantis-press.comgoogle.com

Further elaboration of the pyrimidine scaffold, such as the introduction of the 2-phenyl group, can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and frequently used method for creating carbon-carbon bonds between halogenated pyrimidines and aryl boronic acids. researchgate.netsemanticscholar.orgresearchgate.net For instance, dichloropyrimidines can be selectively coupled at the C4 position under specific catalytic conditions, leaving the C2 position available for subsequent reactions. semanticscholar.org This site-selectivity is crucial for the controlled synthesis of complex, multi-substituted pyrimidines. researchgate.net

Green Chemistry Approaches in Pyrimidine Synthesis

Traditional methods for synthesizing pyrimidines often involve hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inpowertechjournal.com In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes. researchgate.netbenthamdirect.com These approaches aim to improve reaction efficiency, reduce waste, and utilize safer materials. rasayanjournal.co.in

Several green techniques have been successfully employed for the synthesis of pyrimidine derivatives. nih.gov These include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netpowertechjournal.com It is considered a sustainable technology that can be used with recyclable organic solvents. researchgate.net

Ultrasound-Induced Synthesis: Sonication provides mechanical energy to the reaction, which can enhance reaction rates and yields. rasayanjournal.co.inresearchgate.net

Solvent-Free and Mechanochemical Methods: Techniques like grinding reactants together in a mortar and pestle (mechanochemistry) or running reactions without a solvent eliminate the need for potentially toxic and difficult-to-remove solvents. researchgate.netnih.gov These methods are simple, cost-effective, and reduce waste. researchgate.netresearchgate.net A simple, efficient, and environmentally friendly mechanochemical approach using a mortar and pestle under catalyst-free grinding conditions has been developed for pyrimidine synthesis. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a core tenet of green chemistry. rasayanjournal.co.inresearchgate.net Magnetized deionized water has been explored as a green solvent for the one-pot multicomponent synthesis of pyrimidine derivatives under catalyst-free conditions. researchgate.net

Catalyst-Free and Biocatalysis Approaches: The development of reactions that proceed without a catalyst or that use biocatalysts (enzymes) offers significant environmental benefits by avoiding heavy metals and harsh reagents. powertechjournal.comresearchgate.net Visible light irradiation has been used as a green promoter for catalyst-free and solvent-free synthesis of pyrimidine scaffolds. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net

The following table summarizes various green chemistry approaches applicable to pyrimidine synthesis.

Green Chemistry TechniquePrincipleAdvantages
Microwave-Assisted SynthesisUtilizes microwave energy for rapid, uniform heating. researchgate.netReduced reaction times, higher yields, cleaner products. rasayanjournal.co.inresearchgate.net
Ultrasound-Assisted SynthesisEmploys acoustic cavitation to accelerate reactions. rasayanjournal.co.inEnhanced reaction rates and yields. rasayanjournal.co.in
Mechanochemistry (Grinding)Uses mechanical force to induce chemical reactions in the absence of solvents. researchgate.netSolvent-free, simple workup, high yields, cost-effective. researchgate.netresearchgate.net
Visible Light IrradiationUses visible light as a green and renewable energy source to promote reactions. nih.govCatalyst-free, solvent-free, non-hazardous, high atom economy. researchgate.net
Use of Green Solvents (e.g., Water, Ionic Liquids)Replaces volatile and toxic organic solvents with safer alternatives. rasayanjournal.co.inReduced environmental impact and toxicity. rasayanjournal.co.inresearchgate.net
Multicomponent ReactionsCombines multiple starting materials in a single, efficient step. rasayanjournal.co.inHigh atom economy, operational simplicity, reduced waste. rasayanjournal.co.in

These greener methodologies represent a significant shift towards more sustainable practices in pharmaceutical and chemical manufacturing, offering pathways to synthesize pyrimidine-based compounds with a reduced environmental footprint. powertechjournal.com

Advanced Spectroscopic and Structural Characterization of 5 4 Bromophenyl 2 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 5-(4-Bromophenyl)-2-phenylpyrimidine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm).

The protons on the pyrimidine (B1678525) ring are distinct. The H4 and H6 protons of the pyrimidine ring are chemically equivalent due to the free rotation of the phenyl and bromophenyl groups, and they typically appear as a single sharp singlet. The protons of the phenyl and p-bromophenyl substituents give rise to more complex multiplets. Specific assignments can be made based on chemical shifts and coupling patterns. For instance, protons adjacent to the electronegative nitrogen atoms of the pyrimidine ring are shifted downfield. The para-substituted bromophenyl group shows a characteristic set of two doublets, representing an AA'BB' system.

Detailed analysis of the chemical shifts and coupling constants allows for the assignment of each proton to its specific position on the molecular framework.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Integration Proposed Assignment
8.70 s 2H H-4, H-6 (Pyrimidine)
8.50 d 2H H-2'', H-6'' (Phenyl)
7.65 d 2H H-2', H-6' (Bromophenyl)
7.55 m 3H H-3'', H-4'', H-5'' (Phenyl)
7.45 d 2H H-3', H-5' (Bromophenyl)

Note: Assignments are based on typical chemical shifts and predicted splitting patterns. Actual spectra may show minor variations and overlapping multiplets in the 7.40-7.90 ppm range. Data is interpreted from literature findings. vulcanchem.com

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbons in the pyrimidine ring appear at characteristic downfield shifts, with C2 being the most deshielded due to its position between two nitrogen atoms. The C4 and C6 carbons are also significantly downfield. The carbon atom bonded to the bromine (C4') is identifiable by its chemical shift, which is influenced by the heavy atom effect. The remaining aromatic carbons appear in a predictable range.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Proposed Assignment
162.5 C-2 (Pyrimidine)
157.8 C-4, C-6 (Pyrimidine)
137.5 C-1'' (Phenyl)
135.2 C-1' (Bromophenyl)
132.1 C-3', C-5' (Bromophenyl)
130.8 C-4'' (Phenyl)
129.0 C-2', C-6' (Bromophenyl)
128.5 C-2'', C-6'' (Phenyl)
128.3 C-3'', C-5'' (Phenyl)
122.4 C-4' (C-Br)
118.0 C-5 (Pyrimidine)

Note: Assignments are based on general principles and data from related structures. vulcanchem.com The range δ 138.2–121.4 was reported for aromatic carbons. vulcanchem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. science.gov For this compound, COSY spectra would show cross-peaks between adjacent protons on the phenyl ring (e.g., H-2''/H-3'' and H-3''/H-4'') and on the bromophenyl ring (H-2'/H-3'). This helps to trace the connectivity within each aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.eduuvic.ca An HSQC spectrum would show a cross-peak connecting each proton signal in the ¹H spectrum to the corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity across quaternary (non-protonated) carbons by showing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.comuvic.ca Key HMBC correlations would include:

Correlations from the pyrimidine protons (H4/H6) to the carbons of the adjacent phenyl and bromophenyl rings, confirming the points of attachment.

Correlations from the phenyl protons (H-2''/H-6'') to the C2 carbon of the pyrimidine ring.

Correlations from the bromophenyl protons (H-2'/H-6') to the C5 carbon of the pyrimidine ring.

Correlations to the quaternary carbons (C1', C4', C1'', C2, C5), which are vital for assembling the complete molecular puzzle.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₁₆H₁₁BrN₂), the presence of bromine is a key diagnostic feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z Description
[C₁₆H₁₁⁷⁹BrN₂]⁺ 310.0157 Molecular ion with ⁷⁹Br

The fragmentation pattern under electron impact (EI-MS) would likely proceed through pathways characteristic of stable aromatic systems. Plausible fragmentation could include:

Loss of a bromine radical (·Br) to give an ion at m/z 231.

Loss of a phenyl radical (·C₆H₅) from the m/z 231 ion.

Cleavage of the pyrimidine ring, potentially through the loss of HCN.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic bond vibrations. Key absorption bands for this compound include:

~3050 cm⁻¹: Aromatic C-H stretching vibrations. vulcanchem.com

1600-1550 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine and phenyl rings. A notable band is expected around 1550 cm⁻¹. vulcanchem.com

~1500-1400 cm⁻¹: Additional aromatic ring skeletal vibrations.

~680 cm⁻¹: C-Br stretching vibration, characteristic of the bromophenyl group. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. mdpi.comnih.gov For this molecule, strong Raman signals would be expected for:

Symmetric "ring breathing" modes of the phenyl and pyrimidine rings.

The C-Br stretching vibration. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of the expected findings.

This technique would provide definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Conformation: The dihedral angles between the planes of the pyrimidine ring and the two phenyl rings. Steric hindrance would likely cause the rings to be twisted relative to one another rather than being perfectly coplanar.

Supramolecular Interactions: In the crystal lattice, molecules would arrange themselves to maximize favorable intermolecular forces. ibb.waw.pl Key interactions would likely include:

π–π Stacking: Face-to-face or offset stacking between the electron-rich phenyl and electron-deficient pyrimidine rings. rsc.org

Halogen Bonding: Potential interactions involving the bromine atom acting as a Lewis acid (halogen bond donor) with the nitrogen atoms of a neighboring pyrimidine ring (halogen bond acceptor).

C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-systems of the aromatic rings.

Analysis of the crystal packing would reveal how these non-covalent interactions guide the self-assembly of the molecules into a stable, three-dimensional supramolecular architecture. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule and determining its absorption properties. For an aromatic heterocyclic system such as this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within its conjugated framework.

Detailed experimental UV-Vis spectroscopic data, including specific absorption maxima (λmax), molar absorptivity coefficients (ε), and solvent dependency for this compound, are not extensively reported in the currently available scientific literature. However, the absorption characteristics can be inferred by examining the constituent aromatic systems: the pyrimidine ring, the 2-phenyl group, and the 5-(4-bromophenyl) group.

The core structure contains a pyrimidine ring, which can exhibit both n → π* transitions, due to the presence of nitrogen lone pairs, and π → π* transitions. The π → π* transitions in conjugated systems like this are typically intense and occur at lower wavelengths (higher energy). The n → π* transitions are generally weaker and can sometimes be obscured by the stronger π → π* bands.

The presence of the phenyl group at the 2-position and the 4-bromophenyl group at the 5-position extends the π-conjugated system of the pyrimidine ring. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted pyrimidine. The electronic spectrum of a related compound, 2-phenylpyrimidine (B3000279), would provide a foundational comparison, with the addition of the 5-(4-bromophenyl) group expected to further modify the absorption profile. The bromine atom, being a halogen substituent, can also influence the electronic transitions through its inductive and resonance effects, potentially leading to further shifts in the absorption maxima.

In related brominated pyrimidine structures, absorption bands have been observed in the vacuum ultraviolet (VUV) region, with distinct bands corresponding to different electronic transitions. For instance, studies on simple bromopyrimidines show absorption bands in the range of 5.4 to beyond 9.0 eV. While these are for simpler systems, they illustrate the types of transitions possible. For the more complex title compound, the absorption bands would be expected to shift to lower energy (longer wavelength) regions due to the extensive conjugation with the phenyl and bromophenyl rings.

A hypothetical UV-Vis analysis would likely reveal strong absorptions in the UV region, characteristic of the extended aromatic system. The specific wavelengths of these absorptions would be sensitive to the solvent used, with polar solvents potentially causing shifts in the n → π* transitions.

To provide a comprehensive understanding, theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in predicting the electronic transitions and complementing the experimental data, once available.

Table of Expected Electronic Transitions

Transition Type Chromophore Expected Wavelength Region
π → π* Phenyl & Pyrimidine Rings ~200-300 nm

Computational and Theoretical Investigations of 5 4 Bromophenyl 2 Phenylpyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 5-(4-Bromophenyl)-2-phenylpyrimidine. DFT methods offer a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of this compound is characterized by its aromatic pyrimidine (B1678525) and phenyl rings. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its chemical reactivity and electronic transitions.

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and bromophenyl rings, while the LUMO is likely to be distributed over the electron-deficient pyrimidine ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: The data in this table is hypothetical and serves as a representative example based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential).

In the MEP map of this compound, the most negative regions are anticipated to be located around the nitrogen atoms of the pyrimidine ring due to their high electronegativity. mdpi.com These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the phenyl and pyrimidine rings, as well as the region around the bromine atom, would exhibit a positive potential, making them susceptible to nucleophilic attack. mdpi.com

Computational Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By simulating these spectra, researchers can corroborate experimental findings and assign specific vibrational modes and chemical shifts to the corresponding atoms in the molecule. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. researching.cn

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of this compound over time. nih.gov These simulations provide insights into how the molecule moves and changes its shape, which is crucial for understanding its interactions with biological targets.

The primary focus of MD simulations for this molecule would be the rotational freedom around the single bonds connecting the phenyl and bromophenyl groups to the pyrimidine core. The simulations can reveal the most stable conformations and the energy barriers between different rotational isomers. This information is vital for understanding how the molecule might bind to a receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com Cheminformatics tools are used to calculate various molecular descriptors that quantify the physicochemical properties of the molecules.

Theoretical Molecular Descriptors and Their Correlation with Activity

For this compound, a range of theoretical molecular descriptors can be calculated to build a QSAR model. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Table 2: Examples of Theoretical Molecular Descriptors for QSAR Analysis

Descriptor ClassExamples
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Wiener Index, Kier & Hall Shape Indices
Geometrical Molecular Surface Area, Molecular Volume
Electronic Dipole Moment, HOMO/LUMO energies, Mulliken Charges

Note: This table provides examples of descriptor classes and is not an exhaustive list.

Once these descriptors are calculated for a series of related pyrimidine derivatives with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) can be used to develop a QSAR model. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR model might reveal that a higher dipole moment and a smaller HOMO-LUMO gap are correlated with increased biological activity for this class of compounds.

Ligand-Based and Structure-Based Computational Design Principles

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. A key LBDD technique is pharmacophore modeling , which identifies the essential steric and electronic features required for a molecule to interact with a specific target and trigger a biological response. nih.gov The process involves aligning a set of active molecules and abstracting the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, into a 3D model. nih.govfiveable.me For this compound, a pharmacophore model could be developed using a series of structurally related pyrimidine derivatives with known biological activity. nih.govscilit.com

Another significant LBDD approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies, for instance, correlate the biological activity of a series of compounds with their 3D properties, such as molecular shape and electrostatic potential. nih.gov For a series of 2-phenylpyrimidine (B3000279) analogues, a 3D-QSAR model was successfully developed, yielding a high correlation coefficient and predictive power, which can guide the design of new inhibitors. nih.gov

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the biological target, such as an enzyme or receptor, is known. researchgate.net This approach allows for the direct analysis of the binding site and the interactions between the target and a potential ligand. Molecular docking is a cornerstone of SBDD, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. amazonaws.comajpp.in This technique is invaluable for predicting the binding affinity and understanding the molecular basis of interaction. For pyrimidine derivatives, molecular docking studies have been instrumental in identifying key interactions with target proteins, such as cyclin-dependent kinases (CDKs) and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov

In the context of this compound, molecular docking could be used to predict its binding mode within a specific target's active site. For example, in studies of pyrimidine derivatives targeting CDKs, hydrogen bonds with key amino acid residues in the hinge region are often crucial for inhibitory activity. nih.govcardiff.ac.uk The pyrimidine core of this compound could potentially form such hydrogen bonds, while the phenyl and bromophenyl groups would likely occupy hydrophobic pockets within the binding site. The bromine atom, being a bulky and electron-withdrawing group, can significantly influence the compound's binding affinity and selectivity.

The following table illustrates hypothetical binding energies and key interactions that could be predicted for this compound with a hypothetical protein kinase target, based on findings from related pyrimidine inhibitors.

Computational Method Predicted Parameter Value/Interaction Significance
Molecular DockingBinding Energy-8.5 kcal/molIndicates strong binding affinity
Molecular DockingHydrogen BondsPyrimidine N1 with backbone NH of AlanineAnchors the ligand in the binding site
Molecular DockingHydrogen BondsPyrimidine N3 with backbone CO of LeucineProvides additional stability
Molecular DockingHydrophobic InteractionsPhenyl group with Valine, IsoleucineContributes to binding affinity
Molecular DockingHydrophobic InteractionsBromophenyl group with Phenylalanine, ProlineEnhances binding and can influence selectivity

Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time and to observe the dynamic behavior of the system. nih.gov An MD simulation would provide insights into the conformational changes of both the ligand and the protein upon binding, offering a more realistic representation of the interaction than static docking poses.

By integrating these ligand-based and structure-based computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships for this compound and its analogs. This knowledge is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Reactivity and Mechanistic Studies Involving 5 4 Bromophenyl 2 Phenylpyrimidine

Investigation of Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) and Aryl Rings

The reactivity of 5-(4-Bromophenyl)-2-phenylpyrimidine towards electrophiles is dictated by the electronic nature of its constituent aromatic rings. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly deactivates it towards electrophilic aromatic substitution (EAS). wikipedia.orgbhu.ac.inresearchgate.netresearchgate.net Generally, EAS on an unactivated pyrimidine ring is difficult and requires harsh reaction conditions. researchgate.netresearchgate.net When such reactions do occur, they are directed to the C-5 position, which is the most electron-rich position in the pyrimidine nucleus. wikipedia.orgresearchgate.net However, in the case of this compound, the C-5 position is already substituted. Any further electrophilic attack on the pyrimidine ring would be highly disfavored.

In contrast, the two phenyl rings are more susceptible to electrophilic attack. The 2-phenyl substituent is directly attached to the electron-withdrawing pyrimidine ring, which deactivates it towards EAS. Conversely, the 5-(4-bromophenyl) group is less influenced by the pyrimidine ring's electronics. The bromine atom is an ortho-, para-directing deactivator. Therefore, electrophilic substitution on the 4-bromophenyl ring is expected to occur at the positions ortho to the bromine atom (positions 3' and 5' of the bromophenyl ring).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Ring SystemPosition of AttackPredicted ReactivityDirecting Groups' Influence
Pyrimidine RingC-2, C-4, C-6Highly DeactivatedTwo nitrogen atoms strongly withdraw electron density.
Pyrimidine RingC-5BlockedAlready substituted with the 4-bromophenyl group.
2-Phenyl RingOrtho, Para positionsDeactivatedAttached to the electron-deficient pyrimidine ring.
5-(4-Bromophenyl) RingOrtho to BromineFavored over other positionsBromine is an ortho-, para-director.
5-(4-Bromophenyl) RingMeta to BromineDisfavored---

Nucleophilic Aromatic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine. wikipedia.orgnih.gov The reaction is facilitated at the C-2, C-4, and C-6 positions, which are electron-poor. wikipedia.orgbhu.ac.in For SNAr to occur, a good leaving group must be present at one of these positions. In the parent this compound, there are no suitable leaving groups on the pyrimidine ring.

However, derivatives of this compound, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, are important intermediates in the synthesis of pharmaceuticals and readily undergo SNAr. researchgate.netatlantis-press.com In these cases, the chlorine atoms at the C-4 and C-6 positions are excellent leaving groups and can be displaced by various nucleophiles. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on 2,4-dichloropyrimidines have shown that while many nucleophiles preferentially attack the C-4 position, tertiary amines can exhibit high selectivity for the C-2 position. nih.govwuxiapptec.com

The reaction proceeds through a Meisenheimer intermediate, a negatively charged species whose stability is crucial for the reaction to proceed. nih.govnih.gov The presence of electron-withdrawing groups on the pyrimidine ring stabilizes this intermediate, thereby accelerating the reaction.

Radical Reactions and Their Application

While less common than ionic reactions, radical reactions involving pyrimidine derivatives are known. wikipedia.org These reactions can be initiated by various means, including heat, light, or radical initiators. organicchemistrytutor.comnih.gov The functionalization of pyrimidines through radical pathways offers alternative synthetic routes to novel derivatives. For instance, visible-light-induced radical cascade reactions have been developed for the synthesis of complex heterocyclic systems. rsc.org

In the context of this compound, radical reactions could potentially occur at several sites. The bromine atom on the phenyl ring could be a site for radical-mediated coupling reactions, such as Suzuki or Stille couplings, which often involve radical intermediates in their catalytic cycles. Additionally, radical addition to the pyrimidine ring is a possibility, although less explored. Mechanistic studies on the addition of radicals to pyrimidine-type bases have shown that the reaction pathways can be complex and are influenced by the surrounding molecular structure.

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound and its analogues primarily involves nucleophilic substitution and cross-coupling reactions. As previously discussed, the synthesis of many bioactive molecules relies on the SNAr reactions of chlorinated derivatives of this scaffold. researchgate.netatlantis-press.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce new carbon-carbon bonds. For this compound, the bromine atom on the phenyl ring serves as a handle for such transformations. The general mechanism for a Suzuki coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.

Another important derivatization pathway is the thermal rearrangement of alkoxy-substituted pyrimidines. A study on the rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines to N-methyl-2-oxopyrimidines indicated an intermolecular and ionic mechanism. rsc.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents on both the pyrimidine and the phenyl rings exert a significant influence on the kinetics and thermodynamics of reactions involving this compound.

In electrophilic substitution reactions, electron-donating groups on the phenyl rings would increase the reaction rate, while electron-withdrawing groups would decrease it. For nucleophilic aromatic substitution on chlorinated derivatives, electron-withdrawing groups at the C-5 position of the pyrimidine ring generally increase the rate of substitution at C-4. nih.gov

A kinetic study on the thermal rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines demonstrated a linear relationship between the logarithm of the rate constant (log k) and the Hammett sigma (σ) values of the para-substituents on the phenyl group. rsc.org This indicates that the reaction rate is sensitive to the electronic effects of the substituents.

Table 2: Hammett Correlation for the Thermal Rearrangement of 5-(p-substituted phenyl)-2-methoxypyrimidines

p-Substituent (X)σp Valuelog k₁ (at 150 °C in triethylamine)
OMe-0.27-4.85
Me-0.17-5.10
H0.00-5.35
Cl+0.23-5.80
Br+0.23-5.85
NO₂+0.78-6.70

Data adapted from a study on analogous compounds. rsc.org

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, are also affected by substitution patterns. Studies on the complexation of pyrimidine derivatives have shown that the stability of the resulting complexes, and thus the Gibbs free energy (ΔG) of the reaction, is dependent on the nature of the substituents. mdpi.com For instance, the complexation reactions are often governed by a subtle balance between enthalpy and entropy effects. mdpi.com

Exploration of Advanced Applications for 5 4 Bromophenyl 2 Phenylpyrimidine Derivatives

Applications in Materials Science

The inherent aromaticity and tunable electronic properties of the 5-(4-Bromophenyl)-2-phenylpyrimidine core make its derivatives attractive candidates for various materials science applications, particularly in the realm of organic electronics.

Photophysical Properties: Fluorescence and Luminescence Characteristics

Derivatives of 2-phenylpyrimidine (B3000279) have been investigated for their photophysical properties, which are crucial for their application in light-emitting technologies. The introduction of different donor moieties to the phenyl pyrimidine (B1678525) acceptor unit can significantly influence their emission characteristics. For instance, the addition of methoxy (B1213986) groups to triphenylamino donors attached to a 2-phenylpyrimidine core has been shown to cause a bathochromic shift, moving the emission from the blue to the green-blue spectral range. researchgate.net

The photophysical characteristics are often studied in different solvents and in the solid state to understand the impact of the environment on their emissive properties. Key parameters such as absorption and emission maxima, quantum yields, and lifetimes are determined to evaluate their potential as emitters. While specific data for this compound is not extensively available in the public domain, the general principles observed in related phenyl pyrimidine derivatives suggest that functionalization of this core can lead to a wide range of fluorescent and luminescent materials.

Table 1: Photophysical Data of Representative Phenylpyrimidine Derivatives

Compound Donor Moiety Emission Max (nm) Quantum Yield (Φ)
PP1 Triphenylamino Blue region Data not specified

Note: This table is illustrative of the types of data reported for phenylpyrimidine derivatives and is based on qualitative descriptions from the available literature. researchgate.net

Potential in Organic Optoelectronic Devices (e.g., OLEDs, OPVs)

The development of efficient emitters is a critical aspect of organic light-emitting diode (OLED) technology. Derivatives of 2-phenylpyrimidine have demonstrated significant potential in this area. researchgate.net These compounds can be designed to facilitate the efficient utilization of triplet excitons in electroluminescence, a key factor for achieving high quantum efficiencies. researchgate.net

In one study, OLEDs incorporating derivatives of phenyl pyrimidine with triphenylamino and 4,4′-dimethoxytriphenylamino donor groups achieved a maximum external quantum efficiency (EQE) of up to 10.6%. researchgate.net The high thermal stability of these compounds, with 5% weight loss temperatures recorded at 397 °C and 438 °C, makes them suitable for fabrication processes like vacuum evaporation used in OLED manufacturing. researchgate.net The research indicated that the emission mechanism in these devices is likely based on hot excitons, as evidence for thermally activated delayed fluorescence (TADF) or triplet-triplet annihilation was not observed. researchgate.net

While the application of this compound derivatives in organic photovoltaics (OPVs) is a less explored area, the fundamental electronic properties that make them suitable for OLEDs, such as their tunable energy levels and charge transport capabilities, suggest they could also be investigated as components in OPV devices, either as donor or acceptor materials.

Sensing Applications (e.g., Chemical Sensor Development)

The pyrimidine scaffold is a known component in the design of chemical sensors. Although specific studies on this compound derivatives for sensing applications are not widely reported, the structural motifs present in this compound are relevant to the field. For instance, the presence of nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or other analytes. The phenyl and bromophenyl groups can be functionalized to enhance selectivity and sensitivity.

Role in Pre-clinical Medicinal Chemistry Research

The 5-(4-bromophenyl)pyrimidine (B2776488) moiety is a key structural element in several compounds that have been investigated for their therapeutic potential. The ability to modify the core structure at various positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

In Vitro Biological Activity Evaluation and Target Identification

Derivatives of 5-(4-bromophenyl)pyrimidine have been the subject of in vitro studies to assess their biological activity against various diseases. These investigations are crucial for identifying lead compounds and understanding their mechanism of action at a cellular level.

One of the most notable examples is the development of macitentan (B1675890), a drug that features the 5-(4-bromophenyl)-pyrimidine core. researchgate.netacs.org In vitro studies are fundamental in the discovery and development of such therapeutic agents, providing initial data on their efficacy and selectivity.

Research into other pyrimidine derivatives has also shown promising in vitro activity. For example, a series of novel 2-phenylpyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. acs.org These studies typically involve determining the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

Enzyme Inhibition and Receptor Modulation Studies (In Vitro)

The interaction of 5-(4-bromophenyl)pyrimidine derivatives with specific enzymes and receptors is a key area of pre-clinical research. These in vitro studies provide detailed insights into the molecular mechanisms underlying their biological effects.

A significant body of research has focused on the development of derivatives of 5-(4-bromophenyl)pyrimidine as endothelin receptor antagonists. researchgate.netacs.org Macitentan, which contains the N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide structure, is a potent dual inhibitor of both the endothelin A (ETA) and endothelin B (ETB) receptors. researchgate.netacs.org In vitro binding assays using Chinese hamster ovary (CHO) cells expressing recombinant human ETA and ETB receptors have been instrumental in quantifying the inhibitory activity of macitentan and its analogues. acs.org

Table 2: In Vitro Endothelin Receptor Antagonist Activity of a 5-(4-Bromophenyl)pyrimidine Derivative

Compound Target Receptor IC50 (nM)
Macitentan ETA 0.5 ± 0.1

Data sourced from in vitro binding assays. acs.org

Furthermore, other pyrimidine derivatives have been investigated as inhibitors of various enzymes. For instance, a series of 2-phenylpyrimidine derivatives have been identified as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. acs.org This inhibitory action is the basis for their antifungal activity. acs.org

Structure-Activity Relationship (SAR) Derivation for In Vitro Models

The systematic modification of the this compound core has been instrumental in elucidating structure-activity relationships (SAR) for various biological targets. In the context of diarylpyrimidine (DAPY) analogues, which are noted for their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR studies have provided critical insights into the structural requirements for potent bioactivity. mdpi.comresearchgate.net

Key SAR findings for pyrimidine derivatives, which can be extrapolated to the this compound framework, highlight the importance of specific substitutions on the aryl rings and the nature of any linking groups. For instance, in the development of microtubule destabilizers for anticancer applications, replacing the flexible cis-olefin bond of natural products like Combretastatin A-4 (CA-4) with a more stable pyrimidine moiety has been a successful strategy. nih.gov This modification not only improves structural stability but also maintains the crucial spatial orientation of the two phenyl rings required for binding to the colchicine (B1669291) site on tubulin. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on DAPY analogues have revealed that the steric, electrostatic, and hydrophobic fields around the molecule are critical determinants of its inhibitory activity. mdpi.com The volume and shape of substituents on both the phenyl ring at the C2 position and the bromophenyl ring at the C5 position significantly influence binding affinity. Furthermore, the introduction of hydrogen-bond donor or acceptor groups at specific locations can dramatically alter biological potency. For example, studies have shown that a hydrogen-bond donor group in the linker region between the pyrimidine core and a phenyl wing can enhance inhibitory activity. mdpi.com Conversely, introducing hydrogen-bond acceptor groups at other positions, such as the C3-position of a phenyl ring, may be detrimental to activity. mdpi.com

The table below summarizes general SAR principles derived from studies on related diarylpyrimidine structures.

Structural ModificationPositionObserved Effect on Biological ActivityRationaleCitation
Introduction of bulky alkyl groupsPhenyl RingsCan either increase or decrease activity depending on the target's binding pocket size.Steric hindrance or improved hydrophobic interactions. mdpi.com
Substitution with electron-withdrawing groups (e.g., -CN, -NO2)Phenyl RingsOften enhances potency in certain inhibitor classes.Modulates electronic properties of the aryl rings, potentially improving π-π stacking or other electronic interactions. nih.gov
Substitution with electron-donating groups (e.g., -OCH3, -NH2)Phenyl RingsVariable effects; can improve activity by forming specific hydrogen bonds.Alters electronic distribution and provides opportunities for hydrogen bonding. nih.gov
Replacement of phenyl ring with heterocycles (e.g., pyridine, thiophene)C2 or C5 PositionCan improve selectivity and potency.Introduces new hydrogen bonding capabilities and alters solubility and metabolic stability. nih.govmdpi.com
Modification of linker between pyrimidine and aryl groupsN/A (in linked analogues)Hydrogen-bond donors (e.g., -NH-) are often superior to acceptors (e.g., -O-).Favorable hydrogen bond formation with amino acid residues in the target protein. mdpi.com

These SAR studies are crucial for guiding the rational design of new derivatives of this compound with optimized potency and selectivity for a given biological target. chemrxiv.orgscite.ai

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. For derivatives of this compound, in silico studies provide a molecular-level explanation for observed SAR data and guide the design of next-generation compounds. researchgate.netnih.gov These studies have been applied to various targets, including viral enzymes, kinases, and structural proteins. mdpi.comnih.gov

In the context of anticancer research, docking studies have shown that diarylpyrimidine derivatives can bind favorably to the colchicine site of tubulin. nih.gov The pyrimidine core acts as a stable scaffold, positioning the 2-phenyl and 5-(4-bromophenyl) rings in a pseudo-cis conformation that mimics the active form of known tubulin inhibitors. nih.gov The interactions stabilizing the ligand-protein complex are typically a combination of non-covalent forces. The Protein-Ligand Interaction Profiler (PLIP) is a tool frequently used to analyze and visualize these interactions, which include hydrophobic contacts, hydrogen bonds, and more specific interactions like halogen bonds. nih.govbiorxiv.orgyoutube.com

The 4-bromophenyl group of the parent compound is particularly significant in docking studies. The bromine atom can participate in halogen bonding—an electrostatic interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. nih.gov This type of interaction can significantly enhance binding affinity and selectivity.

Key interactions identified in docking studies of pyrimidine derivatives include:

Hydrophobic Interactions: The phenyl rings of the ligand typically engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as valine, leucine, isoleucine, and methionine. youtube.com

π-π Stacking: The aromatic phenyl and pyrimidine rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors, capable of forming crucial interactions with donor residues in the protein backbone or side chains. mdpi.com

Halogen Bonds: The bromine atom on the C5 phenyl ring can form halogen bonds with electron-rich atoms (O, N, S) or aromatic systems within the binding site. nih.gov

The table below details the types of interactions that are typically analyzed in molecular docking studies of such compounds.

Interaction TypeLigand Moiety InvolvedPotential Protein ResiduesSignificanceCitation
Hydrophobic ContactPhenyl rings, pyrimidine ringAlanine, Valine, Leucine, Isoleucine, Proline, MethionineMajor driving force for binding; anchors the ligand in the pocket. youtube.com
Hydrogen BondPyrimidine NitrogensSerine, Threonine, Asparagine, Glutamine, Backbone NH/COProvides specificity and directionality to the binding orientation. mdpi.com
π-π StackingPhenyl rings, pyrimidine ringPhenylalanine, Tyrosine, Tryptophan, HistidineStabilizes the complex through aromatic ring interactions. nih.gov
Halogen BondBromine atom of the 4-bromophenyl groupBackbone carbonyls, Aspartate, Glutamate, SerineEnhances binding affinity and selectivity; a key interaction for halogenated drugs. nih.gov
Cation-π InteractionPhenyl/pyrimidine ringsLysine, ArginineStabilizing interaction between the electron-rich π-system and a positively charged residue. nih.gov

These in silico approaches, by providing a detailed picture of ligand-protein interactions, are indispensable for optimizing lead compounds derived from the this compound scaffold. amazonaws.commdpi.comzsmu.edu.uanih.gov

Catalysis and Ligand Design in Transition Metal Chemistry

The pyrimidine core is a valuable platform for designing ligands for transition metal catalysis due to its well-defined geometry and the presence of nitrogen donor atoms that can coordinate to metal centers.

Design of Pyrimidine-Based Ligands for Catalytic Processes

The design of effective ligands is central to advancing transition-metal-mediated catalysis. Pyrimidine-based structures, including those derived from this compound, offer several advantageous features for ligand design. The two nitrogen atoms of the pyrimidine ring can act as a bidentate chelating unit or as a bridging unit between two metal centers. The rigid framework of the diarylpyrimidine structure ensures a well-defined spatial arrangement of the coordinating atoms, which can impart high selectivity in catalytic reactions. rsc.orgresearchgate.net

Theoretical studies have shown that pyrimidine-derived ligands can exhibit exceptional electronic properties, acting as strong electron donors to the metal center, which can enhance catalytic activity. acs.org The electronic nature of the ligand can be precisely tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. For example, the 4-bromophenyl group acts as a weak electron-withdrawing group, which can modulate the electron density at the coordinating nitrogen atoms.

Furthermore, the planar geometry of the pyrimidine ring makes it an excellent component for constructing extended structures like one-dimensional metal-organic frameworks (MOFs). rsc.orgresearchgate.net By functionalizing the pyrimidine core with additional coordinating groups, such as carboxylates, it can act as a bis-bidentate bridging ligand, linking metal centers into polymeric chains with potential applications in heterogeneous catalysis. rsc.orgresearchgate.net The design of such ligands is a key strategy for creating materials with novel catalytic, magnetic, or photoluminescent properties. researchgate.net

Investigation of Metal-Pyrimidine Complexes in Catalysis

Complexes formed between transition metals and pyrimidine-based ligands have been investigated as catalysts for a wide range of organic transformations. mdpi.com Metals such as palladium, nickel, ruthenium, iridium, and manganese have been successfully employed. mdpi.comacs.orgacs.org

Nickel(II) complexes, for instance, have shown significant promise in catalysis. Nickel complexes supported by phosphine-based ligands are effective catalysts for N-alkylation reactions, coupling primary amines with alcohols. nih.govresearchgate.netrsc.org A ligand system incorporating a this compound moiety could coordinate to a nickel center, with the potential for the resulting complex to catalyze cross-coupling reactions, such as Suzuki or amination reactions. researchgate.net

Iridium- and manganese-based catalysts featuring nitrogen-containing heterocyclic ligands have been developed for sustainable chemical synthesis, including the multicomponent synthesis of pyrimidines from alcohols and amidines. acs.orgacs.org These reactions often proceed through a "borrowing hydrogen" mechanism, where the metal complex facilitates the dehydrogenation of an alcohol to an aldehyde, which then participates in subsequent bond-forming steps.

The table below lists representative examples of catalytic applications involving metal complexes with nitrogen-containing heterocyclic ligands, illustrating the potential roles for complexes of this compound.

Metal CenterLigand TypeCatalytic ApplicationMechanism/SignificanceCitation
Nickel(II)Diphosphine-phosphoniteN-alkylation of amines with alcoholsForms active species for C-N bond formation via a borrowing hydrogen pathway. nih.govresearchgate.netrsc.org
Iridium(III)Pincer (PNP-type)Multicomponent synthesis of pyrimidinesHighly regioselective; proceeds via condensation and dehydrogenation steps. acs.org
Manganese(I)Benzimidazole-pyridineSynthesis of quinolines and pyrimidinesEmploys a proton-responsive ligand to facilitate catalysis with low catalyst loading. acs.org
Palladium(II)Schiff Base / DiphosphineSuzuki and Amination Cross-CouplingThe ligand stabilizes the active Pd(0) species and facilitates oxidative addition/reductive elimination. researchgate.net
Iron(III)Pyridine-containing macrocycleAlkene oxidationUses H2O2 as a green oxidant; ligand modulates stability and reactivity. researchgate.net

The investigation of metal complexes incorporating the this compound ligand is a promising area for discovering new catalysts with unique reactivity and selectivity. researchgate.net

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The rigid, planar, and well-defined structure of this compound makes it an excellent building block, or "tecton," for the construction of functional supramolecular architectures.

The principles of self-assembly, driven by reversible interactions such as coordination bonds or dynamic covalent bonds, allow simple molecular components to spontaneously organize into well-defined, thermodynamically stable structures. frontiersin.org The this compound molecule can be functionalized with coordinating groups (e.g., pyridyl, carboxylate) to direct its assembly with metal ions into discrete macrocycles or extended coordination polymers. For example, introducing pyridyl moieties could facilitate the formation of triangular or square-shaped macrocycles upon coordination with Pd(II) or Pt(II) ions, similar to assemblies formed from BODIPY-based ligands. frontiersin.org

The π-rich aromatic surfaces of the molecule can drive assembly through π-π stacking interactions, while the bromine atom can participate in halogen bonding to direct the crystal packing or solution-state aggregation. These directed interactions are key to achieving control over the final supramolecular architecture. The development of autonomous systems that combine robotic synthesis with analytical techniques like mass spectrometry and NMR is accelerating the discovery of new supramolecular structures and allowing for rapid screening of their properties, such as host-guest binding capabilities. youtube.com The this compound scaffold, with its predictable geometry and tunable properties, is an ideal candidate for exploration within these high-throughput discovery workflows. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Bromophenyl)-2-phenylpyrimidine, and how can intermediates be purified?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where bromophenyl derivatives are coupled with phenylboronic acids. Key intermediates like 4,6-dichloro-5-(4-bromophenyl)pyrimidine (CAS 146533-41-7) are often isolated using column chromatography with silica gel and eluted with hexane/ethyl acetate gradients. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bromophenyl group exhibits characteristic aromatic proton signals at δ ~7.3–7.6 ppm (doublets), while the pyrimidine ring protons appear as singlet(s) near δ ~8.5–9.0 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak [M+H]⁺, with isotopic patterns indicative of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Elemental analysis (C, H, N) is critical for validating stoichiometry, as demonstrated in related bromophenyl-pyrimidine derivatives .

Q. What analytical methods are suitable for assessing the stability of this compound in biological matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (e.g., λ = 254 nm) is widely used. For example, a validated method with a C18 column (3.5 µm particle size) and acetonitrile/water mobile phase (70:30 v/v) can monitor degradation products in rat brain synaptosomes. Absence of new peaks after 24 hours indicates stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) to balance cost and efficiency.
  • Solvent Effects : Use toluene or dioxane for higher boiling points, facilitating reflux.
  • Base Selection : Potassium carbonate or cesium carbonate improves coupling efficiency.
  • Kinetic Studies : Monitor reaction progress via GC-MS or in situ IR spectroscopy to identify rate-limiting steps.
  • Example: A 15% yield increase was achieved using PdCl₂(dppf) in toluene at 110°C for 12 hours .

Q. What strategies resolve discrepancies between computational and experimental data in structural analysis of bromophenyl-pyrimidine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles (e.g., C-Br bond ≈ 1.89 Å). Compare with density functional theory (DFT) calculations (B3LYP/6-31G* level).
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of bromophenyl groups).
  • Elemental Analysis : Address deviations in C/H/N ratios (e.g., ±0.3% tolerance) by recalibrating combustion parameters .

Q. How can the pharmacological activity of this compound be evaluated against enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) for kinases or cytochrome P450 enzymes. IC₅₀ values are calculated via dose-response curves.
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities to receptors like endothelin (e.g., Ki ~10 nM in related bromophenyl-pyrimidines).
  • Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify active metabolites .

Q. What crystallographic techniques are effective for resolving structural disorder in bromophenyl-pyrimidine derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Collect data at low temperature (100 K) to minimize thermal motion. Use SHELXL for refinement, applying constraints for disordered bromine atoms.
  • Twinned Data Analysis : For cases of merohedral twinning, employ the TWINABS tool to deconvolute overlapping reflections.
  • Example: A recent study resolved disorder in a triazole-thione analog (R factor = 0.060) using iterative refinement cycles .

Method Development & Data Interpretation

Q. How to design a stability-indicating HPLC method for this compound under forced degradation conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), and UV light (254 nm, 48 hours).
  • Method Validation : Assess specificity, linearity (R² > 0.999), and precision (%RSD < 2.0). Use peak purity analysis (DAD detector) to confirm no co-eluting impurities .

Q. What computational tools predict the electronic properties of this compound for materials science applications?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/def2-TZVP basis set to compute HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer applications).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions using Multiwfn software.
  • TD-DFT : Predict UV-Vis spectra (λmax ~300 nm) and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.